N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9669454
InChI: InChI=1S/C17H15N5O2S/c23-14(18-17-20-19-16(25-17)12-6-7-12)10-22-15(24)9-8-13(21-22)11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2,(H,18,20,23)
SMILES: C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Molecular Formula: C17H15N5O2S
Molecular Weight: 353.4 g/mol

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC9669454

Molecular Formula: C17H15N5O2S

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide -

Specification

Molecular Formula C17H15N5O2S
Molecular Weight 353.4 g/mol
IUPAC Name N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Standard InChI InChI=1S/C17H15N5O2S/c23-14(18-17-20-19-16(25-17)12-6-7-12)10-22-15(24)9-8-13(21-22)11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2,(H,18,20,23)
Standard InChI Key OQBFYSJMIDNLKQ-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Canonical SMILES C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Introduction

Synthesis and Characterization

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves:

  • Formation of the thiadiazole core through cyclization reactions involving thiosemicarbazides and hydrazine derivatives.

  • Coupling of the thiadiazole intermediate with a pyridazinone derivative using acetamide linkages.

Characterization techniques include:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical environment of protons and carbons in the molecule.

  • Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups such as amides and thiadiazoles.

Anticancer Potential

Compounds containing thiadiazole and pyridazinone scaffolds are known for their cytotoxic effects against cancer cells. The presence of these moieties in the compound suggests potential anticancer activity through mechanisms such as:

  • Inhibition of cell proliferation.

  • Induction of apoptosis via mitochondrial pathways.

Anti-inflammatory Activity

The thiadiazole ring is often associated with anti-inflammatory properties due to its ability to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). Molecular docking studies could reveal its binding affinity to inflammatory mediators.

Table 2: Hypothetical Biological Activities Based on Structural Analogues

Activity TypeMechanismExpected Outcome
AnticancerApoptosis inductionModerate to high efficacy
Anti-inflammatoryLOX/COX inhibitionModerate efficacy
AntimicrobialDisruption of microbial enzymesLow to moderate efficacy

Limitations and Future Directions

While the compound exhibits promising structural features for drug development, further research is required:

  • In vitro Studies: To assess cytotoxicity across various cell lines.

  • In vivo Studies: To evaluate pharmacokinetics and toxicity.

  • Molecular Docking: To predict binding affinities with biological targets.

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